molecular formula C12H16O2S B7998442 4-[(Tetrahydrofurfuryloxy)methyl]thiophenol CAS No. 1443355-26-7

4-[(Tetrahydrofurfuryloxy)methyl]thiophenol

Cat. No.: B7998442
CAS No.: 1443355-26-7
M. Wt: 224.32 g/mol
InChI Key: ZTMAHJKEJBGFJR-UHFFFAOYSA-N
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Description

4-[(Tetrahydrofurfuryloxy)methyl]thiophenol is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of a thiophenol group attached to a tetrahydrofurfuryloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tetrahydrofurfuryloxy)methyl]thiophenol typically involves the reaction of thiophenol with tetrahydrofurfuryl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

Thiophenol+Tetrahydrofurfuryl chlorideNaOH, refluxThis compound\text{Thiophenol} + \text{Tetrahydrofurfuryl chloride} \xrightarrow{\text{NaOH, reflux}} \text{this compound} Thiophenol+Tetrahydrofurfuryl chlorideNaOH, reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(Tetrahydrofurfuryloxy)methyl]thiophenol can undergo various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-[(Tetrahydrofurfuryloxy)methyl]thiophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving thiol-based biochemistry and enzyme inhibition.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-[(Tetrahydrofurfuryloxy)methyl]thiophenol involves its interaction with molecular targets through the thiophenol group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The tetrahydrofurfuryloxy methyl group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: The parent compound with a simpler structure.

    4-Methylthiophenol: A derivative with a methyl group attached to the aromatic ring.

    Tetrahydrofurfuryl alcohol: A compound with a similar tetrahydrofurfuryloxy group but lacking the thiophenol moiety.

Uniqueness

4-[(Tetrahydrofurfuryloxy)methyl]thiophenol is unique due to the combination of the thiophenol and tetrahydrofurfuryloxy methyl groups

Properties

IUPAC Name

4-(oxolan-2-ylmethoxymethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c15-12-5-3-10(4-6-12)8-13-9-11-2-1-7-14-11/h3-6,11,15H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMAHJKEJBGFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCC2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901201105
Record name Benzenethiol, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443355-26-7
Record name Benzenethiol, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443355-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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